(4-Hydroxy-3-methoxyphenyl)boronic acid (4-Hydroxy-3-methoxyphenyl)boronic acid
Brand Name: Vulcanchem
CAS No.: 182344-21-4
VCID: VC20893342
InChI: InChI=1S/C7H9BO4/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,9-11H,1H3
SMILES: B(C1=CC(=C(C=C1)O)OC)(O)O
Molecular Formula: C7H9BO4
Molecular Weight: 167.96 g/mol

(4-Hydroxy-3-methoxyphenyl)boronic acid

CAS No.: 182344-21-4

Cat. No.: VC20893342

Molecular Formula: C7H9BO4

Molecular Weight: 167.96 g/mol

* For research use only. Not for human or veterinary use.

(4-Hydroxy-3-methoxyphenyl)boronic acid - 182344-21-4

CAS No. 182344-21-4
Molecular Formula C7H9BO4
Molecular Weight 167.96 g/mol
IUPAC Name (4-hydroxy-3-methoxyphenyl)boronic acid
Standard InChI InChI=1S/C7H9BO4/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,9-11H,1H3
Standard InChI Key UZFBWSFTHSYXCN-UHFFFAOYSA-N
SMILES B(C1=CC(=C(C=C1)O)OC)(O)O
Canonical SMILES B(C1=CC(=C(C=C1)O)OC)(O)O

Chemical Identity and Structure

Basic Identification

(4-Hydroxy-3-methoxyphenyl)boronic acid is characterized by several key identifiers that facilitate its recognition in chemical databases and literature.

ParameterValue
CAS Number182344-21-4
Molecular FormulaC₇H₉BO₄
Molecular Weight167.96 g/mol
IUPAC Name(4-hydroxy-3-methoxyphenyl)boronic acid
InChIInChI=1S/C7H9BO4/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,9-11H,1H3
SMILESCOC1=C(O)C=CC(B(O)O)=C1

Structural Features

The compound consists of a phenyl ring with three key functional groups: a hydroxyl group at the 4-position, a methoxy group at the 3-position, and a boronic acid moiety. This specific substitution pattern creates a unique chemical environment that influences its reactivity and applications .

Alternative Nomenclature

Several synonyms exist for this compound in scientific literature and commercial catalogs:

  • 4-Hydroxy-3-methoxyphenylboronic acid

  • Boronic acid, B-(4-hydroxy-3-methoxyphenyl)-

  • Boronic acid, (4-hydroxy-3-methoxyphenyl)- (9CI)

  • 4-Borono-2-methoxyphenol

  • 5-Borono-2-hydroxyanisole

Physical and Chemical Properties

Physical Characteristics

The physical properties of (4-Hydroxy-3-methoxyphenyl)boronic acid define its handling characteristics and purification requirements.

PropertyDescription
AppearanceWhite to cream crystalline powder
Physical State at Room TemperatureSolid
Melting PointNot directly reported for the acid form
Boiling PointNot applicable (decomposes before boiling)

Chemical Behavior

The chemical behavior of (4-Hydroxy-3-methoxyphenyl)boronic acid is dominated by its reactive boronic acid functional group, while being influenced by the electron-donating methoxy and hydroxyl substituents on the aromatic ring .
Key chemical characteristics include:

  • The boronic acid group readily participates in transmetalation reactions

  • The hydroxyl group can form hydrogen bonds and participate in coordination chemistry

  • The methoxy group provides electron-donation to the aromatic system

  • The compound can form dative bonds with Lewis bases through its boron atom

Synthesis Methods

Related Synthetic Procedure

A synthetic method for 3-methoxyphenylboronic acid, which could be adapted for (4-Hydroxy-3-methoxyphenyl)boronic acid synthesis, involves:

  • Lithiation of the appropriate aryl bromide with n-butyllithium

  • Addition of triisopropyl borate

  • Hydrolysis with aqueous acid
    The procedure for 3-methoxyphenylboronic acid is as follows:

  • n-Butyllithium in n-hexane (925.0 mL, 1.59 M) is added dropwise to a mixture of THF (1,000 mL) and 1-bromo-3-methoxybenzene (250.0 g, 1.34 mol) at -70°C under nitrogen.

  • After stirring for 1 hour, triisopropyl borate (300.9 g, 1.60 mol) is added dropwise, and the mixture is warmed to room temperature.

  • After 18 hours, the reaction mixture is poured into 6M-hydrochloric acid and extracted with ethyl acetate.

  • The organic layer is dried and the solvent removed to yield the boronic acid .
    For (4-Hydroxy-3-methoxyphenyl)boronic acid, appropriate protection of the hydroxyl group would likely be necessary before the lithiation step.

Derivative Compounds

Pinacol Ester Derivative

The pinacol ester of (4-Hydroxy-3-methoxyphenyl)boronic acid is a commercially significant derivative with enhanced stability.

ParameterValue
CAS Number269410-22-2
Molecular FormulaC₁₃H₁₉BO₄
Molecular Weight250.1 g/mol
IUPAC Name2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Melting Point105-109°C
AppearanceWhite to tan powder or crystals
This pinacol ester derivative offers improved stability and solubility in organic solvents compared to the free boronic acid, making it particularly useful in synthetic applications that require anhydrous conditions .

Related Boronic Acid Compounds

Several structurally related compounds have been studied and are commercially available:

  • 3-Methoxyphenylboronic acid

  • 3-Hydroxy-4-methoxyphenylboronic acid

  • 3,4-Dimethoxyphenylboronic acid
    These compounds allow for structure-activity relationship studies and provide alternatives when specific substitution patterns are required for synthetic targets.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of (4-Hydroxy-3-methoxyphenyl)boronic acid is in Suzuki-Miyaura cross-coupling reactions, where it serves as a nucleophilic partner for the construction of carbon-carbon bonds . This palladium-catalyzed reaction allows for the connection of the functionalized phenyl ring to various aryl or alkenyl halides or triflates.
Key applications include:

  • Construction of biaryl frameworks in pharmaceutical synthesis

  • Preparation of natural product analogs

  • Functionalization of heterocyclic compounds

Synthesis of Biologically Active Compounds

(4-Hydroxy-3-methoxyphenyl)boronic acid has been employed in the synthesis of several biologically active molecules:

  • 4-Arylcoumarins with antiprotozoal activity

  • Components in the synthesis of rhodanthpyrone A and B, natural 4-(hydroxyphenyl)-substituted α-pyrones

  • Precursors for ethylidenedihydroindolones as potential neoplastic agents

Materials Science Applications

The boronic acid functionality allows for reversible covalent bond formation, which has been exploited in:

  • Development of molecular sensors

  • Creation of self-healing materials

  • Design of stimuli-responsive polymers

SupplierProduct FormatPurity Available
American ElementsPowder99% to 99.999%
LGC StandardsNeatNot specified
CymitQuimicaPowderNot specified
Sigma-AldrichPowder95-98%

Product Specifications

Commercial specifications typically include:

  • Purity assessment by GC or HPLC

  • Infrared spectrum confirmation

  • Melting point determination

  • Appearance evaluation

Hazard CategoryClassification
Signal WordWarning
Hazard StatementsH315-H319-H335 (Skin irritation, Eye irritation, May cause respiratory irritation)
Hazard CodesXi (Irritant)
Risk Codes36/37/38 (Irritating to eyes, respiratory system, and skin)
Safety Statements26-37-60
WGK Germany3 (Severe hazard to waters)

Research Applications and Future Perspectives

Current Research Trends

Recent research involving (4-Hydroxy-3-methoxyphenyl)boronic acid has focused on:

  • Development of new cross-coupling methodologies

  • Exploration of catalytic systems for more efficient reactions

  • Investigation of medicinal applications

  • Use in the synthesis of natural product analogs

Emerging Applications

Potential future applications include:

  • Development of boron-containing pharmaceuticals

  • Use in bioorthogonal chemistry

  • Applications in molecular imaging

  • Component in targeted drug delivery systems

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